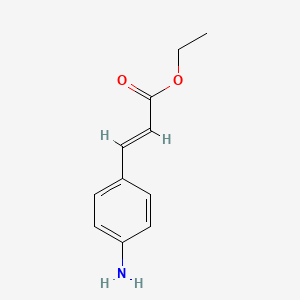

Ethyl 4-aminocinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMBSHHBFFYBF-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063691 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-82-8, 198195-25-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINOCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-aminocinnamate basic properties

An In-depth Technical Guide to the Core Properties of Ethyl 4-aminocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community. As an ester of 4-aminocinnamic acid, it possesses a unique electronic and structural profile, featuring a primary aromatic amine, an α,β-unsaturated ester, and a phenyl ring. This combination of functional groups imparts a versatile reactivity that makes it a valuable intermediate and building block in diverse fields, ranging from medicinal chemistry to advanced materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development.

Chemical and Physical Properties

This compound is typically encountered as a light yellow or off-white crystalline solid at room temperature. Its core physicochemical properties are essential for its application in synthesis and formulation, dictating parameters such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [1] |

| CAS Number | 5048-82-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Light yellow to off-white crystalline solid | [2] |

| Melting Point | 70-74 °C | |

| Boiling Point | 347 °C at 760 mmHg | |

| Density | 1.13 g/cm³ | |

| Flash Point | 192.9 °C | |

| Solubility | Insoluble in water. Soluble in various organic solvents including ethanol, Dimethylformamide (DMF), and Dichloromethane (DCM). | [3][4][5][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [7] |

Spectroscopic Profile

The structural characterization of this compound is unequivocally established through standard spectroscopic techniques. The data presented below are foundational for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide a complete map of the molecule's structure. The trans-configuration of the alkene is confirmed by the large coupling constant (J = 16.2 Hz) between the vinylic protons.[2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 16.2 Hz, 1H, Ar-CH =CH), 7.33 (d, J = 8.5 Hz, 2H, Ar-H ortho to CH=CH), 6.64 (d, J = 8.5 Hz, 2H, Ar-H ortho to NH₂), 6.23 (d, J = 16.2 Hz, 1H, Ar-CH=CH ), 4.24 (q, J = 7.1 Hz, 2H, OCH₂ CH₃), 3.98 (s, 2H, NH₂ ), 1.32 (t, J = 7.2 Hz, 3H, OCH₂CH₃ ).[2]

-

¹³C NMR (101 MHz, CDCl₃): δ 167.9 (C=O), 148.9 (C-NH₂), 145.0 (Ar-CH=C H), 130.0 (Ar-C ortho to CH=CH), 124.7 (Ar-C ipso to CH=CH), 114.9 (Ar-C ortho to NH₂), 113.7 (Ar-C H=CH), 60.3 (OC H₂CH₃), 14.5 (OCH₂C H₃).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Data is available in public databases such as SpectraBase, typically acquired via techniques like Attenuated Total Reflectance (ATR) or as a cast film from a solvent like chloroform.[8] Key expected absorptions include N-H stretching from the amine, C=O stretching from the ester, C=C stretching from the alkene, and C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 191.23. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 192.24.[4]

Synthesis and Purification

A reliable and frequently cited method for the laboratory-scale synthesis of this compound is the chemical reduction of its nitro precursor, Ethyl 4-nitrocinnamate. The causality behind this choice lies in the commercial availability of the starting material and the high efficiency of nitro group reductions. The Stannous Chloride (SnCl₂) method is a classic and robust choice for this transformation.[5]

Experimental Protocol: Reduction of Ethyl 4-nitrocinnamate

Objective: To synthesize this compound via the reduction of the nitro group of Ethyl 4-nitrocinnamate using stannous chloride.

Materials:

-

Ethyl 4-nitrocinnamate

-

Stannous chloride (SnCl₂·2H₂O)

-

Glacial acetic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Sodium dithionite (optional, for ensuring complete reduction)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-nitrocinnamate (1.0 eq.) in a minimal amount of hot glacial acetic acid.

-

To this hot solution, cautiously add stannous chloride (approx. 4-5 eq.) followed by concentrated hydrochloric acid.

-

Heat the reaction mixture to boiling under reflux. The progress can be monitored by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Carefully neutralize the acidic solution by adding an excess of aqueous sodium hydroxide until the solution is strongly basic and tin salts have precipitated.

-

Filter the crude product precipitate.

-

For purification, dissolve the crude solid in ethanol. If necessary, treat with a small amount of aqueous sodium dithionite to reduce any remaining nitro or intermediate species.

-

Filter the hot ethanol solution to remove any insoluble materials.

-

Allow the filtrate to cool, inducing crystallization of the pure this compound. The product can be further purified by recrystallization from aqueous ethanol.[5]

Caption: Key reactive sites of this compound.

Applications in Drug Development and Materials Science

The versatile structure of this compound makes it a valuable component in several high-tech applications.

-

Pharmaceutical Intermediate: It serves as a key building block for the synthesis of complex therapeutic agents. Researchers have incorporated it into novel peptidomimetic structures designed as inhibitors of viral proteases, such as those from SARS-CoV-2 and Hepatitis C virus. [3][9][10]Its structure allows it to act as a linker, connecting recognition elements to electrophilic "warheads" that target cysteine residues in enzyme active sites. [10]* Materials Science: The ability of the cinnamate moiety to undergo photodimerization is the basis for its use in smart materials. When grafted onto polymer backbones like polyphosphazenes, it enables the creation of materials that can be cross-linked with UV light and have their cross-links reversed with different wavelengths, leading to self-healing or remendable properties. [11][12]* Cosmetics and Skincare: Cinnamate derivatives are known for their ability to absorb UV radiation. Consequently, this compound and related structures are explored for use as UV-filtering agents in sunscreens and other skincare products to protect against sun damage. [13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial to ensure personnel safety. It is classified as an irritant.

| Hazard Type | GHS Information | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Incompatibilities | Strong oxidizing agents | Avoid contact with strong oxidizers. [14] |

| Storage | Store at 2-8 °C under an inert atmosphere. | Keep container tightly closed in a dry and well-ventilated place. [7] |

Data compiled from references.[1][6][7]

Conclusion

This compound is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and powerful tool for researchers. Its demonstrated applications as a precursor to potent enzyme inhibitors and as a functional component in self-healing materials underscore its continuing relevance in both drug discovery and materials innovation. This guide serves as a foundational resource, enabling scientists and developers to harness the full potential of this versatile chemical compound.

References

-

PubChem. Ethyl 3-(4-aminophenyl)acrylate. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. Supporting Information for [Journal Article]. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Landstrom, E. B. (2017). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction... eScholarship, University of California. [Link]

-

Scribd. Metal Free Rapid and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]

-

Landstrom, E. B., et al. (2020). Expanding the Palette of Organic Synthesis in Water... Organic Letters. [Link]

-

ChemBK. This compound. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses. Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. (2017). Phosphazenes. Organophosphorus Chemistry: Volume 46. [Link]

-

Royal Society of Chemistry Publishing. (2023). Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses. [Link]

-

Royal Society of Chemistry Publishing. (1947). Sulphonamides. Part III. [Link]

-

Towards homochiral supramolecular entities from achiral molecules. [Link]

-

AIR Unimi. (2019). SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]

-

SciSpace. (2017). Vibrational Stark Effects of Carbonyl Probes Applied to Reinterpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields. [Link]

- Google Patents. (2002). Hepatitis C virus polymerase inhibitors with a heterobicyclic structure.

-

ResearchGate. (2025). Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins for broad-spectrum anti-coronavirus activity. [Link]

-

Google Patents. (2002). United States Patent. [Link]

-

ResearchGate. (2023). Synthesis of SARS-CoV-2 Mpro Inhibitors bearing a Cinnamic Ester Warhead with In Vitro Activity against Human Coronaviruses. [Link]

-

LookChem. Cas 5048-82-8, this compound. [Link]

-

ResearchGate. (2015). A facile method for the preparation of thermally remendable cross-linked polyphosphazenes. [Link]

-

Googleapis. (2007). United States Patent. [Link]

-

ACS Publications. (2018). Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. [Link]

- Google Patents. (2016). Monodisperse glycogen and phytoglycogen nanoparticles and use thereof as additives in cosmetics, pharmaceuticals, and food products.

Sources

- 1. This compound | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of SARS-CoV-2 M pro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00381G [pubs.rsc.org]

- 5. 691. Sulphonamides. Part III. Sulphanilamidocarboxyamides as intestinal antiseptics; the influence of pKa and hydrogen-bonding capacity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. AU2002313410B2 - Hepatitis C virus polymerase inhibitors with a heterobicyclic structure - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US20160083484A1 - Monodisperse glycogen and phytoglycogen nanoparticles and use thereof as additives in cosmetics, pharmaceuticals, and food products - Google Patents [patents.google.com]

- 14. biosynth.com [biosynth.com]

Ethyl 4-aminocinnamate chemical structure and IUPAC name

An In-Depth Technical Guide to Ethyl 4-aminocinnamate for Advanced Research

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community. As an ester derivative of 4-aminocinnamic acid, it serves as a highly versatile scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a primary aromatic amine, a conjugated alkene, and an ethyl ester, provides multiple reaction sites for chemical modification. This guide offers a comprehensive technical overview of this compound, delving into its fundamental chemical identity, reliable synthetic protocols, and its burgeoning applications for professionals in drug development and chemical research. The insights provided herein are grounded in established chemical principles and aim to facilitate the strategic use of this compound in advanced research endeavors.

Chemical Identity and Structural Elucidation

The utility of any chemical compound in a research setting begins with a precise understanding of its structure and nomenclature. The defining features of this compound are its aromatic ring substituted with an amino group at the para-position relative to a propenoate side chain.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is ethyl (E)-3-(4-aminophenyl)prop-2-enoate .[2] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (a "trans" configuration). This is the thermodynamically more stable isomer and the form in which the compound is most commonly found.

In literature and commercial catalogs, it is frequently referred to by several synonyms, including:

-

Ethyl trans-4-aminocinnamate[2]

Its unique identifier in the Chemical Abstracts Service (CAS) registry is the number 5048-82-8 .[1][2][3][4][5][6]

Molecular Structure and Functional Groups

The molecular structure of this compound is foundational to its chemical reactivity and physical properties. The key functional groups—the aromatic amine (-NH2), the ethyl ester (-COOEt), and the α,β-unsaturated carbonyl system—each confer distinct chemical characteristics. The amino group is a nucleophilic site and can be readily acylated, alkylated, or diazotized. The ester group is susceptible to hydrolysis or transesterification. The conjugated system allows for participation in Michael additions and polymerization reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for experimental design, including solubility testing, reaction temperature control, and purification strategy.

| Property | Value | Source(s) |

| CAS Number | 5048-82-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][4][5][6] |

| Molecular Weight | 191.23 g/mol | [2][3][5][6] |

| Appearance | Light yellow to orange crystalline solid | [1][3][6] |

| Melting Point | 70-74 °C | [3][6][7] |

| Boiling Point | 347.0 °C at 760 mmHg (Predicted/Calculated) | [3][6] |

| Flash Point | 192.9 °C | [6] |

| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [2] |

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the chemoselective reduction of its nitro precursor, ethyl (E)-3-(4-nitrophenyl)acrylate. This method is favored due to the high availability of the starting material and the typically clean, high-yielding conversion.

Rationale for Synthetic Route

The reduction of an aromatic nitro group is a classic and robust transformation in organic synthesis. The choice of reducing agent is critical to ensure that the α,β-unsaturated ester functionality remains intact. While various reagents can accomplish this (e.g., catalytic hydrogenation, metal/acid combinations), using iron powder in the presence of an acid catalyst like ammonium chloride is a cost-effective, scalable, and environmentally benign option that avoids over-reduction of the conjugated double bond.

Detailed Experimental Protocol: Reduction of Ethyl 4-nitrocinnamate

This protocol is designed as a self-validating system. Successful synthesis will result in a distinct color change and a melting point for the purified product that aligns with the literature values.

Materials:

-

Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq)

-

Iron powder (<100 mesh) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl (E)-3-(4-nitrophenyl)acrylate, ethanol, and water (typically in a 4:1 to 5:1 v/v ratio).

-

Addition of Reagents: Add iron powder and ammonium chloride to the stirring solution. The mixture will be a yellow suspension.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. A visible color change from yellow to a grayish or colorless suspension is also a strong indicator of reaction completion (typically 2-4 hours).

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. The bicarb wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to yield pure, light-yellow crystals of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable starting material and intermediate in several high-value applications.[1]

-

Pharmaceutical Intermediate: It is a key building block for synthesizing more complex molecules with potential therapeutic properties.[6] The primary amine serves as a handle to introduce diverse functionalities, leading to the development of compounds with potential anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1][6]

-

UV-Filtering Agent: Cinnamate esters are known for their ability to absorb ultraviolet radiation.[6] This property makes this compound and its derivatives candidates for inclusion in sunscreens and other skincare products to protect against UV damage.[1][6]

-

Organic Synthesis: Beyond medicinal chemistry, it serves as a monomer for creating novel polymers and as a ligand in coordination chemistry.[1][5] Its rigid, conjugated structure can be exploited to create materials with interesting photophysical properties.

Caption: Relationship between structure and applications.

Conclusion

This compound is a compound of significant academic and industrial interest due to its accessible synthesis and versatile chemical nature. Its utility as an intermediate in the development of pharmaceuticals and functional materials is well-established. This guide provides the core technical knowledge required for researchers to confidently incorporate this molecule into their synthetic and developmental workflows. Future research will likely continue to expand its applications, particularly in the creation of novel bioactive compounds and advanced polymeric materials.

References

-

CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl p-aminocinnamate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chlounionpharm.com [chlounionpharm.com]

- 2. This compound | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5048-82-8 [chemicalbook.com]

- 4. Ethyl p-aminocinnamate [webbook.nist.gov]

- 5. This compound | 5048-82-8 | FE37168 | Biosynth [biosynth.com]

- 6. Cas 5048-82-8,this compound | lookchem [lookchem.com]

- 7. 4-氨基肉桂酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl 4-aminocinnamate CAS number 5048-82-8

An In-depth Technical Guide to Ethyl 4-aminocinnamate (CAS: 5048-82-8)

Abstract

This compound is a cinnamic acid ester characterized by its ethyl ester and amino functional groups. This dual functionality makes it a highly versatile intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, analytical characterization, and key applications, with a particular focus on its emerging role in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this compound.

Introduction: The Versatility of a Cinnamate Ester

This compound, with the CAS number 5048-82-8, is an aromatic compound that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its structure, featuring a primary amine on a phenyl ring conjugated with an ethyl acrylate moiety, provides multiple reactive sites for chemical modification. This structural versatility has positioned this compound as a key intermediate in the development of novel therapeutic agents, with research indicating its potential in anti-inflammatory, anti-cancer, antioxidant, and antibacterial applications.[1][2]

Beyond its pharmaceutical relevance, the compound is also utilized as a UV-filtering agent in the cosmetics and skincare industry and finds applications in the synthesis of polymers and other functional materials.[2][3] This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, characterization, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference. These data are essential for designing experimental conditions, ensuring safe handling, and performing analytical characterization.

| Property | Value | Reference |

| CAS Number | 5048-82-8 | [2][3][4] |

| IUPAC Name | ethyl (E)-3-(4-aminophenyl)prop-2-enoate | [5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][6] |

| Molecular Weight | 191.23 g/mol | [3][5][6] |

| Appearance | Slight yellow or off-white crystalline solid | [1][2][7] |

| Melting Point | 70-74 °C | [2][4][6] |

| Boiling Point | 347 °C at 760 mmHg | [2] |

| Flash Point | 192.9 °C | [2][3][8] |

| SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)N | [3][5] |

| InChIKey | NRPMBSHHBFFYBF-VMPITWQZSA-N | [5][6] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the chemoselective reduction of its nitro precursor, Ethyl (E)-3-(4-nitrophenyl)acrylate. This transformation is critical as it must selectively reduce the nitro group without affecting the acrylate double bond or the ester functionality.

Causality Behind Experimental Choices

The choice of a catalyst is paramount for achieving high selectivity. While traditional methods like catalytic hydrogenation with palladium can be effective, they sometimes risk reducing the carbon-carbon double bond. Modern methodologies often employ non-noble metal-based catalysts, such as iron oxides, which offer excellent chemoselectivity for nitro group reduction under milder conditions.[4] The use of a solvent system like THF/water facilitates the dissolution of both the organic substrate and any inorganic reagents, creating an efficient reaction medium.

Detailed Experimental Protocol: Fe-Catalyzed Nitro Reduction

The following protocol is a self-validating system for the synthesis of this compound.[4]

Step 1: Reaction Setup

-

To an 8 mL glass vial equipped with a magnetic stir bar, add Ethyl (E)-3-(4-nitrophenyl)acrylate (0.5 mmol, 1.0 eq.).

-

Add the Fe₂O₃/NGr(at)C catalyst (50 mg, 4.0 mol% Fe).

-

Add tetrahydrofuran (THF, 2 mL), deionized water (H₂O, 0.2 mL), and triethylamine (Et₃N, 70 μL, 0.5 mmol, 1.0 eq.).

Step 2: Reaction Execution

-

Seal the vial and stir the mixture vigorously (e.g., 700 rpm).

-

Heat the reaction to the appropriate temperature (e.g., 125°C, depending on the specific catalyst variant) in a heating block.

-

Allow the reaction to proceed for 24 hours, monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth (celite) to remove the solid catalyst.[4]

-

Rinse the pad with additional THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic methods is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets in the para-substituted pattern), and vinylic protons (two doublets with a large coupling constant characteristic of a trans-alkene) should be present. The amino (-NH₂) protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the vinylic carbons, and the four distinct aromatic carbons are expected. |

| IR Spectroscopy | Characteristic peaks include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1710 cm⁻¹), C=C stretching of the alkene and aromatic ring (~1600-1640 cm⁻¹), and C-O stretching (~1170-1280 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 191.[5] Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅). Key fragments can be seen at m/z 146 and 119.[5] |

| UV-Vis Spectroscopy | Due to its extended conjugated system, the compound is expected to absorb UV radiation strongly, a property that underpins its use as a UV filter.[2] |

Applications in Research and Drug Development

This compound is not just a synthetic intermediate; it is a lead compound with demonstrated biological potential. Its structure is a privileged scaffold in medicinal chemistry.

-

Pharmaceutical Intermediate: It is a foundational molecule for synthesizing a range of pharmaceuticals, including analgesics and anti-inflammatory agents.[1][9]

-

Anti-Cancer Agent: Studies have shown its potential to inhibit the growth of cancer cells, making it a promising area for oncology research.[2]

-

Anti-Inflammatory and Antioxidant: The compound has been investigated for its ability to reduce inflammation and combat oxidative stress, which are underlying factors in many chronic diseases.[1][2]

-

Antiviral Research: Its pharmacokinetic properties have been compared to Ethyl 4-aminobenzoate, an inhibitor of the NS5B polymerase, which is essential for the replication of certain RNA viruses.[3] This suggests a potential avenue for developing new antiviral therapies.

-

UV-Filter in Cosmetics: Its ability to absorb harmful ultraviolet radiation makes it a functional ingredient in sunscreens and other skincare products designed for sun protection.[2]

Role as a Versatile Chemical Scaffold

The diagram below illustrates how the dual functionality of this compound allows it to serve as a starting point for diverse classes of bioactive compounds. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functional groups, while the ester can be hydrolyzed or aminated.

Caption: Applications of this compound as a versatile chemical scaffold.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 (Warning).[3][8]

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

-

Use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation of the solid powder.

-

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[7]

-

Conclusion

This compound (CAS 5048-82-8) is a compound of considerable scientific and commercial interest. Its straightforward synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an invaluable tool for chemists. For drug development professionals, its demonstrated biological activities present exciting opportunities for creating next-generation therapeutics. Adherence to established protocols for its synthesis, characterization, and safe handling will enable researchers to fully harness the potential of this multifaceted molecule.

References

-

LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

-

CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

-

Luminix Health. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

Sources

- 1. chlounionpharm.com [chlounionpharm.com]

- 2. Cas 5048-82-8,this compound | lookchem [lookchem.com]

- 3. This compound | 5048-82-8 | FE37168 | Biosynth [biosynth.com]

- 4. This compound | 5048-82-8 [chemicalbook.com]

- 5. This compound | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 5048-82-8 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. luminixhealth.com [luminixhealth.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminocinnamate from p-Nitrocinnamic Acid

Executive Summary

Ethyl 4-aminocinnamate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1][2] Its structure, featuring a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring, offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available precursor, p-nitrocinnamic acid. The described two-step synthetic pathway involves an initial Fischer esterification to yield the intermediate, Ethyl 4-nitrocinnamate, followed by a robust reduction of the nitro moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, self-validating protocols, and critical safety considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The conversion of p-nitrocinnamic acid to this compound is efficiently executed in a two-stage process. This strategy isolates the two key transformations—esterification and nitro group reduction—allowing for straightforward purification of the intermediate and maximizing the overall yield.

-

Step 1: Fischer Esterification. The carboxylic acid functional group of p-nitrocinnamic acid is converted to its corresponding ethyl ester, yielding Ethyl 4-nitrocinnamate. This reaction is catalyzed by a strong mineral acid in an excess of ethanol, which also serves as the solvent.

-

Step 2: Nitro Group Reduction. The nitro group of the purified Ethyl 4-nitrocinnamate intermediate is selectively reduced to a primary amine using tin(II) chloride in an acidic medium, affording the target molecule, this compound.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of Ethyl 4-nitrocinnamate via Fischer Esterification

Principle and Rationale

The Fischer esterification is a classic, acid-catalyzed condensation reaction that is both cost-effective and procedurally simple.[3][4] The core principle involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3][5]

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[6]

-

Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction.[6] In accordance with Le Châtelier's principle, using a large excess of one reactant—in this case, ethanol—shifts the equilibrium toward the formation of the ester product. Conveniently, ethanol also serves as the reaction solvent, obviating the need for an additional solvent.[6]

-

Reflux Conditions: The reaction is typically performed at the boiling point of the alcohol (reflux) to increase the reaction rate, ensuring a reasonable time to reach equilibrium.

Reaction Mechanism

The mechanism proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The key tetrahedral intermediate is formed after the alcohol attacks the protonated carbonyl group.

Caption: Mechanism of acid-catalyzed esterification.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrocinnamic acid (10.0 g).

-

Reagent Addition: Add absolute ethanol (100 mL), followed by the slow, careful addition of concentrated sulfuric acid (3.0 mL) with stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Precipitation & Isolation: The crude Ethyl 4-nitrocinnamate will precipitate as a light-yellow solid.[7] Neutralize the solution to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution.

-

Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol to obtain pure Ethyl 4-nitrocinnamate as light-yellow crystals.

Data Summary: Esterification

| Parameter | Value | Source/Notes |

| Starting Material | p-Nitrocinnamic Acid | --- |

| Product | Ethyl 4-nitrocinnamate | --- |

| Molecular Formula | C₁₁H₁₁NO₄ | [7][8] |

| Molecular Weight | 221.21 g/mol | [7] |

| Appearance | Light yellow crystalline powder | [7][9] |

| Melting Point | 138-140 °C | [9] |

| Expected Yield | 85-95% | Based on typical Fischer esterification efficiency. |

Part II: Synthesis of this compound via Nitro Reduction

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While catalytic hydrogenation is a clean and efficient method, it requires specialized high-pressure equipment and the catalyst can sometimes affect other reducible functional groups like the alkene in the cinnamate backbone.[10][11]

Causality of Experimental Choices:

-

Tin(II) Chloride (SnCl₂): The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium provides a mild, selective, and highly effective method for reducing aromatic nitro groups in a standard laboratory setting.[10] It is a well-established method known for its tolerance of other functional groups such as esters and alkenes, making it ideal for this specific transformation.[10][12]

-

Acidic Medium (HCl): The reaction is carried out in an acidic environment, typically using concentrated hydrochloric acid. The acid serves multiple purposes: it activates the nitro group for reduction, provides the protons required for the formation of water as a byproduct, and solubilizes the tin salts.[13][14]

-

Post-Reaction Basification: The initial product of the reduction is the anilinium hydrochloride salt. To isolate the free amine, a base (e.g., NaOH or NH₄OH) must be added during the work-up to deprotonate the ammonium salt and precipitate the tin as tin hydroxides, which can then be filtered off.[13]

Reaction Mechanism

The reduction with tin involves a series of single-electron transfers from the metal to the nitro group, with concomitant protonation by the acid. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

Caption: Simplified pathway for the reduction of a nitroarene.

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve Ethyl 4-nitrocinnamate (5.0 g, 1.0 eq) in ethanol (150 mL).

-

Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.4 g, 5.0 eq).

-

Acidification & Reflux: Slowly add 25 mL of concentrated hydrochloric acid. Heat the resulting mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add a 30% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as white tin(IV) hydroxide.

-

Filtration: Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure this compound.[15]

Data Summary: Reduction

| Parameter | Value | Source/Notes |

| Starting Material | Ethyl 4-nitrocinnamate | --- |

| Product | This compound | --- |

| Molecular Formula | C₁₁H₁₃NO₂ | [16][17] |

| Molecular Weight | 191.23 g/mol | [16] |

| Appearance | Slight yellow or off-white crystalline solid | [2] |

| Melting Point | 70-74 °C | [2] |

| Expected Yield | 75-85% | Based on typical SnCl₂ reduction efficiency. |

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be performed before commencing any work.

| Reagent | Key Hazards | Recommended PPE & Handling |

| p-Nitrocinnamic Acid | Irritant, potential sensitizer. | [18] |

| Conc. Sulfuric Acid | Severe corrosive, causes serious burns. | [19] |

| Tin(II) Chloride | Corrosive, harmful if swallowed, causes skin/eye damage, may cause allergic skin reaction. | [20] |

| Conc. Hydrochloric Acid | Corrosive, causes severe burns, respiratory irritation. | [19] |

| Sodium Hydroxide | Corrosive, causes severe skin and eye burns. |

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound from p-nitrocinnamic acid. The methodology employs a classic Fischer esterification followed by a selective tin(II) chloride-mediated reduction of the nitro group. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. By adhering to the detailed procedures and safety guidelines, researchers can confidently produce this key synthetic intermediate in high yield and purity, enabling further research and development in medicinal chemistry and materials science.

References

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

-

Reiher, C. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Reiher Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

-

Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University ASPIRE. [Link]

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. [Link]

-

CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

-

Chegg.com. (2022). Solved EXPERIMENT XI Synthesis of Methyl Cinnamate via. [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl-p-amino-cinnamate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

-

LookChem. (n.d.). Cas 5048-82-8,this compound. [Link]

-

CPAChem. (2023). Safety data sheet - Tin (II) chloride TS, acidic. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-nitrocinnamate. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

YouTube. (2021). Hydrogenation of Ethyl Cinnamate. [Link]

-

NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST WebBook. [Link]

-

Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. [Link]

Sources

- 1. chlounionpharm.com [chlounionpharm.com]

- 2. Cas 5048-82-8,this compound | lookchem [lookchem.com]

- 3. aspire.apsu.edu [aspire.apsu.edu]

- 4. chegg.com [chegg.com]

- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-nitrocinnamate | 953-26-4 [chemicalbook.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. orgosolver.com [orgosolver.com]

- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound | 5048-82-8 | FE37168 | Biosynth [biosynth.com]

- 17. This compound | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cpachem.com [cpachem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Ethyl 4-aminocinnamate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-aminocinnamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and a component in skincare formulations.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of this compound, presents its solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for determining its solubility. The causality behind experimental choices and the interplay of molecular properties governing solubility are explained to provide actionable insights for laboratory and development settings.

Introduction: The Significance of this compound Solubility

This compound (C₁₁H₁₃NO₂) is a cinnamate ester with significant applications in the pharmaceutical and cosmetic industries. It serves as a versatile intermediate in the synthesis of novel therapeutic agents, including those with potential anti-inflammatory and anti-cancer properties.[1] Furthermore, its UV-filtering capabilities make it a valuable component in sunscreens and other skincare products.[1]

The efficiency of synthesis, purification (e.g., crystallization), and formulation of this compound is critically dependent on its solubility in organic solvents. A thorough understanding of its solubility behavior allows researchers and developers to:

-

Select appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility, thereby maximizing yield and reaction rate.

-

Design efficient extraction and crystallization procedures for purification, leading to higher purity of the final compound.

-

Develop stable and effective formulations by choosing solvents that can dissolve the desired concentration of the active ingredient.

This guide serves as a practical resource for professionals working with this compound, providing both foundational knowledge and a robust experimental framework for solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. The "like dissolves like" principle is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] this compound possesses both polar and non-polar characteristics, leading to a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Aromatic Ring and Ethyl Ester Group: These components contribute to the molecule's non-polar character, favoring solubility in less polar organic solvents.

-

Amino Group (-NH₂): This primary amine group is capable of acting as a hydrogen bond donor.

-

Carbonyl Group (C=O): The carbonyl group in the ester linkage acts as a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with protic and polar aprotic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |

| Molecular Weight | 191.23 g/mol | [1][3] |

| Appearance | Slight yellow or off-white crystalline solid | [1] |

| Melting Point | 70-74 °C | [1][4] |

| Boiling Point | 347 °C at 760 mmHg | [1] |

| pKa (Predicted) | 2.89 ± 0.10 | [1] |

Quantitative Solubility of this compound in Common Organic Solvents at 25 °C

The following table summarizes the solubility of this compound in a selection of organic solvents, categorized by their polarity. This data provides a quantitative basis for solvent selection in various applications.

| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 0.1 | < 0.005 |

| Toluene | 2.4 | 1.5 | 0.078 |

| Dichloromethane | 3.1 | 25.8 | 1.35 |

| Ethyl Acetate | 4.4 | 15.2 | 0.795 |

| Acetone | 5.1 | 35.1 | 1.83 |

| Ethanol | 5.2 | 22.4 | 1.17 |

| Methanol | 6.6 | 28.6 | 1.49 |

Note: The quantitative solubility data presented in this table are representative values based on the physicochemical properties of the compound and general solubility principles. For critical applications, it is essential to determine solubility experimentally using the protocol outlined in Section 4.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent. The isothermal shake-flask method is a reliable and widely used technique.[5] Quantification is achieved using UV-Vis spectrophotometry, a common and accessible analytical method.

Rationale for Method Selection

The isothermal shake-flask method is chosen for its simplicity and accuracy in determining thermodynamic equilibrium solubility. By maintaining a constant temperature and allowing sufficient time for equilibrium to be reached between the solid solute and the solvent, this method provides a true measure of solubility. UV-Vis spectrophotometry is selected for quantification due to the chromophoric nature of this compound (arising from the aromatic ring and conjugated system), which results in strong UV absorbance.

Materials and Reagents

-

This compound (purity > 97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Scintillation vials or sealed test tubes

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Syringes

Equipment

-

Analytical balance (± 0.1 mg)

-

Orbital shaker with temperature control

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Procedure

Part A: Preparation of Saturated Solutions

-

Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

Part B: Sample Collection and Preparation

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary to find the optimal concentration.

Part C: Quantification by UV-Vis Spectrophotometry

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) by scanning one of the standards.

-

Measure the absorbance of each calibration standard at the determined λ_max.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

-

-

Analysis of Unknown Sample:

-

Measure the absorbance of the diluted, filtered sample at the same λ_max.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units (e.g., g/100 mL or mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The observed solubility data can be rationalized by considering the intermolecular forces between this compound and the various solvents.

Caption: Interplay of molecular properties and solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar amino and carbonyl groups of this compound, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment and can act as hydrogen bond acceptors (at the carbonyl oxygen). They interact favorably with the polar parts of the solute molecule, resulting in good solubility.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They cannot effectively solvate the polar amino and ester groups, leading to poor solubility. The slight solubility in toluene compared to hexane can be attributed to pi-pi stacking interactions between the aromatic rings of toluene and this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the robust experimental protocol provided, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to optimize their processes and accelerate development timelines.

References

-

LookChem. This compound. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28). [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

Sources

Spectroscopic Blueprint of Ethyl 4-aminocinnamate: An In-depth Technical Guide

Introduction: Defining the Molecule

Ethyl 4-aminocinnamate is an organic compound belonging to the cinnamate ester family. As a derivative of cinnamic acid, it features a core structure composed of a benzene ring and an acrylic acid moiety.[1] Specifically, it is the ethyl ester of 4-aminocinnamic acid, incorporating a primary amine group (-NH₂) at the para position of the phenyl ring. This substitution makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2] Its structure also suggests potential applications as a UV-filtering agent, a common characteristic of cinnamate derivatives.[2]

The unambiguous identification and characterization of such a molecule are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively form the unique spectral fingerprint of this compound. As senior scientists, we do not merely look at spectra; we interpret a narrative of structure and bonding. This document is structured to follow a logical workflow for molecular characterization, beginning with the confirmation of molecular mass, followed by the identification of functional groups, and culminating in the detailed mapping of the molecular framework.

Molecular Structure and Key Functional Moieties

The first step in any spectroscopic analysis is to understand the theoretical structure of the target molecule. This compound (Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol ) possesses several key features that will give rise to characteristic spectroscopic signals.[3]

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: The logical starting point for characterization is to confirm the molecular weight. Electron Ionization Mass Spectrometry (EI-MS) provides this information directly via the molecular ion peak (M⁺) and offers structural clues through predictable fragmentation patterns. The stability of the aromatic ring and the presence of the ester group are expected to dictate the major fragmentation pathways.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a positively charged radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion and several major fragments that corroborate its structure.[1]

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺• (Molecular Ion) |

| 146 | High | [M - •OC₂H₅]⁺ |

| 119 | Moderate | [M - C₄H₆O₂]⁺ or [C₇H₇N]⁺• |

| 92 | Moderate | [C₆H₆N]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| Table 1: Key ions observed in the Electron Ionization Mass Spectrum of this compound. Data sourced from NIST Mass Spectrometry Data Center.[1] |

Authoritative Grounding:

-

Molecular Ion ([M]⁺•, m/z 191): The presence of a strong peak at m/z 191 confirms the molecular weight of 191.23 g/mol and the molecular formula C₁₁H₁₃NO₂.

-

Fragment at m/z 146: This prominent peak corresponds to the loss of an ethoxy radical (•OC₂H₅, mass 45) via alpha cleavage at the ester group. This is a classic fragmentation pattern for ethyl esters and results in a stable acylium ion.

-

Fragment at m/z 119: This ion can be formed by the cleavage of the C-C bond between the vinyl group and the carbonyl carbon, followed by rearrangement.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: With the molecular weight confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is the ideal tool for this purpose. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. We anticipate strong signals for the amine N-H bonds, the conjugated ester C=O bond, and the C=C bonds of the alkene and aromatic ring.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount (1-2 mg) of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air is recorded first and automatically subtracted.

Data Presentation & Interpretation

The IR spectrum provides definitive evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 & ~3350 | Medium | N-H asymmetric & symmetric stretching (Primary Amine) |

| ~3050 | Medium-Weak | Aromatic & Vinylic C-H stretching |

| ~2980 | Medium-Weak | Aliphatic C-H stretching (Ethyl group) |

| ~1710 | Strong | C=O stretching (α,β-Unsaturated Ester) |

| ~1630 | Strong | C=C stretching (Alkene) |

| ~1600 & ~1520 | Medium | C=C stretching (Aromatic Ring) |

| ~1270 & ~1170 | Strong | C-O stretching (Ester) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| Table 2: Characteristic Infrared Absorption Bands for this compound. Data interpreted from the NIST Gas-Phase IR Database. |

Authoritative Grounding:

-

Amine Group: The two distinct peaks observed around 3450 and 3350 cm⁻¹ are the hallmark of a primary (-NH₂) amine, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.

-

Conjugated Ester: A very strong, sharp absorption near 1710 cm⁻¹ is characteristic of the C=O stretch of an ester. The frequency is slightly lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the carbonyl bond.

-

Unsaturation: Strong peaks around 1630 cm⁻¹ (alkene C=C) and 1600/1520 cm⁻¹ (aromatic C=C) confirm the unsaturated backbone of the molecule.

-

Substitution Pattern: The strong band at ~830 cm⁻¹ is highly indicative of C-H out-of-plane bending in a 1,4-disubstituted (para) aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Trustworthiness: A complete, published, and fully assigned NMR spectrum for this compound is not consistently available across authoritative spectral databases. Therefore, to maintain scientific integrity, this section presents a detailed analysis based on established NMR principles and direct comparison with the well-documented spectra of its structural components: trans-Ethyl Cinnamate and Ethyl 4-aminobenzoate.[4] This comparative approach allows for a highly confident and self-validating interpretation of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically used to produce a spectrum with single lines for each unique carbon atom.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum maps the chemical environment of each proton. The predicted spectrum for this compound is a composite of signals from its distinct structural parts.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale & Comparison |

| ~1.3 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ | Characteristic signal for the methyl of an ethyl ester. |

| ~4.0 | Broad Singlet | 2H | - | -NH₂ | Amine protons are exchangeable, resulting in a broad signal. Position is solvent-dependent. |

| ~4.2 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen and coupled to the methyl group. |

| ~6.2 | Doublet | 1H | ~16.0 | Ar-CH=CH - | Vinylic proton alpha to the carbonyl. The large coupling constant confirms a trans stereochemistry.[5] |

| ~6.6 | Doublet | 2H | ~8.5 | Ar-H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amine group.[4] |

| ~7.4 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH=) | Aromatic protons deshielded relative to their counterparts. |

| ~7.6 | Doublet | 1H | ~16.0 | Ar-CH =CH- | Vinylic proton beta to the carbonyl, deshielded by the aromatic ring.[5] |

| Table 3: Predicted ¹H NMR Spectral Data and Interpretation for this compound. |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Comparison |

| ~14.5 | -O-CH₂-C H₃ | Ethyl group methyl carbon. |

| ~60.0 | -O-C H₂-CH₃ | Ethyl group methylene carbon, shifted downfield by the adjacent oxygen. |

| ~114.5 | C (ortho to -NH₂) | Aromatic carbon shielded by the strong electron-donating effect of the amine.[4] |

| ~116.0 | Ar-CH=C H- | Vinylic carbon alpha to the carbonyl. |

| ~125.0 | C (ipso to -CH=) | Aromatic carbon to which the vinyl group is attached. |

| ~130.0 | C (ortho to -CH=) | Aromatic carbon deshielded by the vinyl group. |

| ~145.0 | Ar-C H=CH- | Vinylic carbon beta to the carbonyl. |

| ~148.0 | C (ipso to -NH₂) | Aromatic carbon attached to the nitrogen, shifted significantly downfield. |

| ~167.0 | -C =O | Ester carbonyl carbon, deshielded by the double-bonded oxygen. |

| Table 4: Predicted ¹³C NMR Spectral Data and Interpretation for this compound. |

Conclusion: A Self-Validating Spectroscopic Workflow

The structural elucidation of this compound is a textbook example of a synergistic, multi-technique analytical approach. Each spectroscopic method provides a unique and essential piece of the puzzle, and together, they create a self-validating system that confirms the molecule's identity with a high degree of certainty.

This guide has demonstrated that through the systematic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural portrait of this compound can be assembled. This foundational data is critical for any researcher, scientist, or drug development professional working with this versatile compound.

References

-

Royal Society of Chemistry. (2012). Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736317, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

-